4-(2-Aminopropoxy)thiophene-2-carboxylicacidhydrochloride
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Overview
Description
4-(2-Aminopropoxy)thiophene-2-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes a thiophene ring substituted with an aminopropoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopropoxy)thiophene-2-carboxylic acid hydrochloride typically involves the reaction of thiophene-2-carboxylic acid with 2-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminopropoxy)thiophene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aminopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-(2-Aminopropoxy)thiophene-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Aminopropoxy)thiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds with target molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler compound with a similar thiophene ring structure but lacking the aminopropoxy group.
4-Aminothiophene-2-carboxylic acid: Similar but with an amino group directly attached to the thiophene ring.
Uniqueness
4-(2-Aminopropoxy)thiophene-2-carboxylic acid hydrochloride is unique due to the presence of the aminopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H12ClNO3S |
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Molecular Weight |
237.70 g/mol |
IUPAC Name |
4-(2-aminopropoxy)thiophene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO3S.ClH/c1-5(9)3-12-6-2-7(8(10)11)13-4-6;/h2,4-5H,3,9H2,1H3,(H,10,11);1H |
InChI Key |
ZASWGEIERZNMER-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CSC(=C1)C(=O)O)N.Cl |
Origin of Product |
United States |
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